3-Chloro-7-(diethylamino)quinoline-8-carbonitrile
Description
3-Chloro-7-(diethylamino)quinoline-8-carbonitrile (CAS 88347-03-9) is a quinoline derivative with the molecular formula C₁₄H₁₄ClN₃ and a molecular weight of 259.73 g/mol. Key physicochemical properties include a predicted density of 1.23±0.1 g/cm³, boiling point of 427.5±45.0 °C, and a pKa of 1.39±0.42 . The compound features a diethylamino group at position 7, a chlorine atom at position 3, and a nitrile group at position 8 of the quinoline scaffold.
Properties
CAS No. |
88347-03-9 |
|---|---|
Molecular Formula |
C14H14ClN3 |
Molecular Weight |
259.73 g/mol |
IUPAC Name |
3-chloro-7-(diethylamino)quinoline-8-carbonitrile |
InChI |
InChI=1S/C14H14ClN3/c1-3-18(4-2)13-6-5-10-7-11(15)9-17-14(10)12(13)8-16/h5-7,9H,3-4H2,1-2H3 |
InChI Key |
YJEBBNJUHRGOPF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C2=NC=C(C=C2C=C1)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-7-(diethylamino)quinoline-8-carbonitrile typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Chloro Group: The chloro group can be introduced through a chlorination reaction using reagents like phosphorus pentachloride or thionyl chloride.
Introduction of the Diethylamino Group: The diethylamino group can be introduced through a nucleophilic substitution reaction using diethylamine.
Introduction of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Chloro-7-(diethylamino)quinoline-8-carbonitrile is used as a building block in the synthesis of more complex organic molecules. It is also used in the development of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, this compound is used as a fluorescent probe for imaging and tracking biological processes. It is also used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. It has shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Chloro-7-(diethylamino)quinoline-8-carbonitrile involves its interaction with specific molecular targets. The compound can bind to DNA and RNA, inhibiting their replication and transcription. It can also interact with enzymes and proteins, altering their activity and function. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-Chloro-7-(diethylamino)quinoline-8-carbonitrile with analogs differing in substituents or scaffold modifications. Key differences in molecular structure, physicochemical properties, and reported applications are highlighted.
*Similarity Index: Calculated using structural and functional group alignment (0–1 scale) .
Key Structural and Functional Differences
In contrast, the pyrrolidinyl group (CAS 10480-37-2) introduces steric constraints but may improve binding affinity in receptor-ligand interactions . Fluorinated analogs (e.g., 7-Chloro-2,4-bis(difluoromethyl)quinoline-8-carbonitrile) exhibit enhanced resistance to oxidative degradation due to fluorine’s electronegativity, making them suitable for outdoor agrochemical applications .
Impact on Solubility and Bioavailability: The methoxy and chloropropoxy substituents in 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile (CAS 263149-10-6) increase hydrophilicity compared to the diethylamino variant, which is more lipophilic .
Synthetic Accessibility: Compounds with bromine or iodine (e.g., 7-Bromo-4-chloroquinoline-3-carbonitrile) are often intermediates in cross-coupling reactions, whereas the diethylamino derivative may require more complex alkylation steps .
Research and Application Insights
- Agrochemical Potential: Fluorinated derivatives (e.g., III.21 in ) demonstrate superior fungicidal activity due to fluorine’s ability to block metabolic pathways in pathogens .
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